Ganolucidic Acid A, systematically named (2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid, is a highly oxygenated lanostane-type triterpenoid primarily isolated from the fungus Ganoderma lucidum, also known as Lingzhi or Reishi mushroom [, , ]. It is classified as a natural product, specifically a triterpenoid, within the larger family of terpenes. Ganolucidic Acid A has garnered significant interest in scientific research due to its diverse biological activities, including cytotoxic, anti-HIV-1 protease, and inhibitory effects on HIV-1 gp120 receptor binding [, ].
Ganolucidic acid A is a triterpenoid compound derived from the fungus Ganoderma lucidum, commonly known as reishi or lingzhi. This compound is part of a larger class of bioactive substances known as ganoderic acids, which are recognized for their potential health benefits, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Ganolucidic acid A is particularly notable due to its structural complexity and biological activity.
Ganolucidic acid A is primarily extracted from the fruiting bodies and mycelium of Ganoderma lucidum. This fungus has been used in traditional medicine for centuries, particularly in Asian cultures, for its purported health benefits. The extraction processes often involve fermentation techniques to enhance yield and purity.
Ganolucidic acid A belongs to the classification of lanostane-type triterpenoids. These compounds are characterized by a tetracyclic structure derived from lanosterol, which undergoes various oxidative transformations to yield different ganoderic acids.
The synthesis of ganolucidic acid A can be achieved through various methods, primarily involving extraction from Ganoderma lucidum. The extraction process typically includes:
In a study involving Ganoderma lucidum RCKB-2010, researchers optimized culture conditions using response surface methodology to enhance ganolucidic acid production. The fermentation was conducted under both static and shaking conditions, with results indicating higher yields under static conditions .
Ganolucidic acid A has a complex molecular structure typical of triterpenoids. Its chemical formula is C30H50O5, indicating it contains 30 carbon atoms, 50 hydrogen atoms, and 5 oxygen atoms. The structure features multiple hydroxyl groups and a lanostane skeleton, contributing to its biological activity.
The molecular weight of ganolucidic acid A is approximately 474.71 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm its structure and purity.
Ganolucidic acid A undergoes various chemical reactions that can modify its structure and enhance its bioactivity. These reactions include:
Research has demonstrated that modifications to ganolucidic acid A can lead to derivatives with improved anti-cancer properties . For example, the introduction of electron-withdrawing groups has been shown to enhance biological activity.
The mechanism by which ganolucidic acid A exerts its effects involves several pathways:
Studies have shown that ganolucidic acid A can inhibit tumor growth in various cancer cell lines through these mechanisms .
Ganolucidic acid A is typically a white crystalline solid at room temperature. It is soluble in organic solvents like ethanol but has limited solubility in water.
Relevant analyses include spectrophotometric methods for quantification, which often utilize UV-Vis spectroscopy at specific wavelengths (e.g., 245 nm) for detection .
Ganolucidic acid A has garnered attention in scientific research for its potential therapeutic applications:
Ganolucidic Acid A (GA-A) belongs to the lanostane-type triterpenoids, characterized by a C30 backbone derived from the mevalonate (MVA) pathway. Biosynthesis initiates with the cyclization of 2,3-oxidosqualene to lanosterol, catalyzed by lanosterol synthase. This reaction forms the tetracyclic lanostane scaffold, the precursor for over 200 structurally diverse ganoderic acids (GAs) identified in G. lucidum [5] [9]. Post-cyclization modifications—including oxidations, hydroxylations, and side-chain decarboxylations—introduce structural diversity. GA-A specifically features hydroxyl groups at C-3, C-7, and C-15, and a carboxyl group at C-26, distinguishing it from other GAs [9] [10]. The biosynthetic flux is regulated by key rate-limiting enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene synthase, which control precursor availability [5].
Cytochrome P450 monooxygenases (CYPs) are pivotal for the structural diversification of lanostane precursors into bioactive GAs like GA-A. These enzymes mediate regio-specific oxidations, including:
Enzyme | Function | Product | Effect on Yield |
---|---|---|---|
CYP5150L8 | Lanosterol C-3 oxidation | HLDOA | Rate-limiting step [1] |
CYP5139G1 | HLDOA C-28 oxidation | DHLDOA (Type II GA precursor) | 8.2-fold increase with optimized expression [1] |
CYP512V2 | C-15 hydroxylation | GA-A scaffold completion | Confirmed via heterologous expression [9] |
Post-translational modifications (e.g., phosphorylation) further regulate CYP activity by modulating enzyme stability and substrate affinity [3].
Genomic analyses of Ganoderma strains reveal correlations between gene family expansions and triterpenoid diversity:
Species/Strain | CYPs | Terpene Clusters | CAZymes | Key GA-A-Related Features |
---|---|---|---|---|
G. lucidum G260125-1 | 215 | 18 | 220 | High CYP5150L8 expression [2] |
G. australe | 245 | 25 | 238 | Expanded TPS genes; P450 diversity [7] |
G. lucidum CGMCC 5.616 | 211 | 20 | 225 | Upregulated AA9 for lignin degradation [2] |
Heterologous production and strain engineering significantly enhance GA-A yields:
Table 3: Metabolic Engineering Approaches for Enhanced GA-A Production
Strategy | Host/System | Key Modifications | Outcome |
---|---|---|---|
Heterologous Expression | S. cerevisiae | Co-expression of CYP5150L8, CYP5139G1, iGLCPR | 2.2 mg/L DHLDOA [1] |
Genome Editing | G. lucidum | Overexpression of HMGR and FPPS | 3.5-fold GA-A increase [9] |
Elicitor Induction | Submerged mycelia | Methyl jasmonate (100 μM) | 4.1-fold GA-A boost [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7